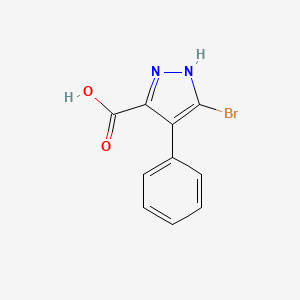

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid

Description

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1905484-46-9) is a heterocyclic compound with the molecular formula C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol . Its structure features a pyrazole core substituted with a bromine atom at position 4, a phenyl group at position 4 (shared with the bromine), and a carboxylic acid group at position 3. The carboxylic acid group enables further derivatization, such as amide coupling, while the bromine atom offers opportunities for cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-4-phenyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-9-7(6-4-2-1-3-5-6)8(10(14)15)12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIOAGLKDUNALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate, followed by bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position . The reaction conditions often require a solvent such as ethanol or acetic acid and may involve heating to facilitate the cyclization and bromination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Substituent Position and Electronic Effects

- Bromine Position: In the target compound, bromine at position 4 contrasts with analogs like 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (Br at position 3).

- Phenyl vs. Alkyl Groups : The phenyl group in the target compound contributes to π-π stacking interactions in drug-receptor binding, whereas alkyl-substituted analogs (e.g., 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) exhibit increased hydrophobicity and steric bulk .

Functional Group Modifications

- Carboxylic Acid vs. Ester : Ethyl 3-bromo-1H-pyrazole-5-carboxylate (ester derivative) is more lipophilic than the carboxylic acid, making it suitable for prodrug formulations. However, the carboxylic acid group in the target compound allows direct conjugation to amines or alcohols .

- Trifluoromethyl Substitution : The CF₃ group in 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid increases the acidity of the carboxylic acid (pKa ~1.5–2.0) compared to the target compound (pKa ~3–4), enhancing its reactivity in acidic environments .

Biological Activity

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a bromine atom and a phenyl group, which contributes to its pharmacological profile. The chemical structure can be represented as follows:

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In a study by Sivaramakarthikeyan et al., various pyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The compound exhibited significant inhibition of COX-2 with a selectivity index indicating lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| 5-Bromo-4-phenyl | 45% | 85% | 1.89 |

| Standard (Diclofenac) | 65% | 90% | 0.72 |

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. A study reported that compounds similar to 5-Bromo-4-phenyl exhibited promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Bromo-4-phenyl | E. coli | 18 |

| Staphylococcus aureus | 20 | |

| Standard (Ampicillin) | E. coli | 22 |

| Staphylococcus aureus | 25 |

3. Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound, against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study: Anticancer Effects on Breast Cancer Cells

In vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. The mechanism involves the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.